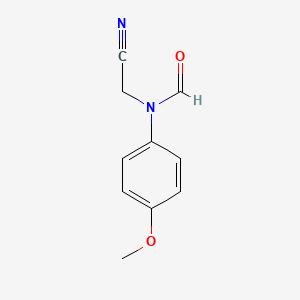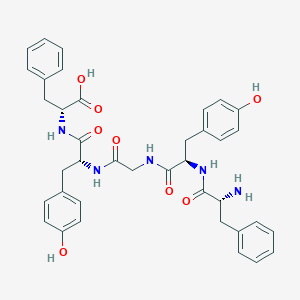
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine: is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tyrosine, glycine, D-tyrosine, and D-phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
For large-scale production, the process can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The aromatic rings of phenylalanine and tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitrating agents (HNO3) or halogenating agents (Br2) can be used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and reduced peptides.
Substitution: Halogenated or nitrated aromatic derivatives.
Applications De Recherche Scientifique
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a component in peptide-based drugs.
Industry: Utilized in the development of new materials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling pathways, or affect protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Another synthetic peptide with a similar structure but different amino acid composition.
Biphalin: A dimeric enkephalin with potent analgesic properties.
Uniqueness
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine is unique due to its specific sequence of D-amino acids and glycine, which imparts distinct structural and functional properties
Propriétés
Numéro CAS |
644997-40-0 |
|---|---|
Formule moléculaire |
C38H41N5O8 |
Poids moléculaire |
695.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H41N5O8/c39-30(19-24-7-3-1-4-8-24)35(47)42-31(20-26-11-15-28(44)16-12-26)36(48)40-23-34(46)41-32(21-27-13-17-29(45)18-14-27)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,48)(H,41,46)(H,42,47)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1 |
Clé InChI |
VNHVAKCRTVKERL-XEXPGFJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



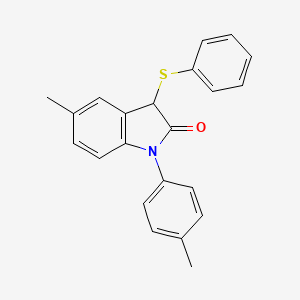
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)

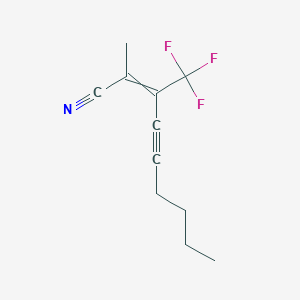
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)

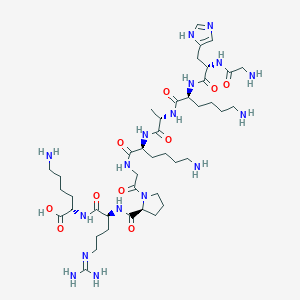
![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)
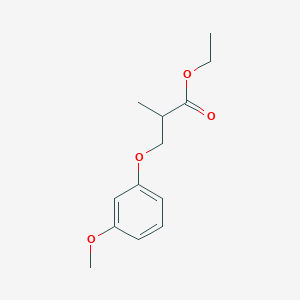
![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
